molecular formula C4H9NO2S B1428696 4-Methylisothiazolidine 1,1-dioxide CAS No. 89211-22-3

4-Methylisothiazolidine 1,1-dioxide

Cat. No. B1428696
CAS RN: 89211-22-3
M. Wt: 135.19 g/mol
InChI Key: ZJNXUAJQNBXKSL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Methylisothiazolidine 1,1-dioxide is C4H9NO2S . Its InChI Code is 1S/C4H9NO2S/c1-4-2-5-8 (6,7)3-4/h4-5H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4-Methylisothiazolidine 1,1-dioxide is 135.19 g/mol . It has a melting point of 44-46°C .

Scientific Research Applications

1. Anti-Inflammatory and Antiarthritic Potential

4-Methylisothiazolidine 1,1-dioxide derivatives have shown promise in the field of anti-inflammatory and antiarthritic treatments. In a study by Inagaki et al. (2000), certain gamma-sultam derivatives with an antioxidant moiety exhibited potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production. These compounds demonstrated effectiveness in animal arthritic models without causing ulcerogenic activities, marking them as potential antiarthritic drug candidates (Inagaki et al., 2000).

2. Synthesis and Biological Activity

Research into the synthesis of novel isothiazolidine 1,1-dioxide derivatives has been extensive. For instance, Rolfe et al. (2011) reported the creation of two libraries of triazole-containing isothiazolidine 1,1-dioxides using multi-component protocols. These libraries were generated for the discovery of small molecular probes, highlighting the versatile applications of these compounds in scientific research (Rolfe et al., 2011).

3. Synthesis of Biologically Active Compounds

Zarovnaya et al. (2015) explored the synthesis of tetrahydrothiophene 1,1-dioxides annulated with the oxazolidine ring. These compounds have been noted for their diverse biological activities, such as anticancer, antiviral, and antibacterial properties, and are used as chiral precursors in the synthesis of active natural and synthetic compounds (Zarovnaya et al., 2015).

4. Regioselective Synthesis for Pharmaceutical Use

Cleator et al. (2006) developed an efficient synthesis method for a range of N-substituted-4-substituted isothiazolidine-1,1-dioxides, which are important in the pharmaceutical industry. This method emphasizes the significance of isothiazolidine 1,1-dioxides in drug development and synthesis (Cleator et al., 2006).

Mechanism of Action

Isothiazolones, which include 4-Methylisothiazolidine 1,1-dioxide, utilize a two-step mechanism involving rapid inhibition of growth and metabolism, followed by irreversible cell damage resulting in loss of viability . Cells are inhibited by disruption of the metabolic pathways involving dehydrogenase enzymes .

properties

IUPAC Name

4-methyl-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-4-2-5-8(6,7)3-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNXUAJQNBXKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylisothiazolidine 1,1-dioxide

CAS RN

89211-22-3
Record name 4-methylisothiazolidine 1,1-dioxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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